molecular formula C4H10BrNO B1662019 Morpholine, hydrobromide CAS No. 6377-82-8

Morpholine, hydrobromide

Cat. No.: B1662019
CAS No.: 6377-82-8
M. Wt: 168.03 g/mol
InChI Key: BVJOXYJFOYNQRB-UHFFFAOYSA-N
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Description

Morpholine, hydrobromide is a chemical compound with the molecular formula C₄H₉NO·HBr. It is a derivative of morpholine, a heterocyclic amine featuring both nitrogen and oxygen atoms in its ring structure. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

Morpholine hydrobromide plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes involved in the ergosterol biosynthetic pathway . This inhibition hampers cell multiplication, ultimately leading to cell death. Morpholine hydrobromide interacts with various enzymes, proteins, and other biomolecules, including cytochrome P450 enzymes, which catalyze the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . The interaction with cytochrome P450 enzymes is essential for the degradation of morpholine, highlighting its role in metabolic pathways.

Cellular Effects

Morpholine hydrobromide affects various types of cells and cellular processes. It influences cell function by inhibiting enzymes in the ergosterol biosynthetic pathway, leading to the disruption of cell membrane integrity and cell death . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ergosterol synthesis affects the cell’s ability to maintain its membrane structure, leading to altered cell signaling and metabolic processes .

Molecular Mechanism

The mechanism of action of morpholine hydrobromide involves its interaction with cytochrome P450 enzymes, leading to the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . This interaction results in the inhibition of enzyme activity, affecting various biochemical pathways. Additionally, morpholine hydrobromide can form stable chloramine due to the presence of ether oxygen, which withdraws electron density from the nitrogen, rendering it less nucleophilic . This property contributes to its enzyme inhibition capabilities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of morpholine hydrobromide change over time. The compound is chemically stable, but it is subject to chemical and biological nitrosation, leading to the formation of N-nitrosomorpholine, a well-characterized carcinogen . Long-term exposure to morpholine hydrobromide in in vitro and in vivo studies has shown that it can cause liver and lung tumors in rats and liver tumors in hamsters . These findings highlight the importance of monitoring the stability and degradation of morpholine hydrobromide in laboratory settings.

Dosage Effects in Animal Models

The effects of morpholine hydrobromide vary with different dosages in animal models. At lower doses, it exhibits antiseizure activity, particularly against pentylenetetrazole-induced seizures . At higher doses, morpholine hydrobromide can be toxic, leading to adverse effects such as liver and lung tumors . These findings underscore the importance of determining the appropriate dosage to minimize toxic effects while maximizing therapeutic benefits.

Metabolic Pathways

Morpholine hydrobromide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The degradation of morpholine by these enzymes leads to the formation of 2-(2-aminoethoxy) acetic acid, which is further metabolized to diglycolate and glyoxylate . These metabolites are then integrated into intermediary metabolism pathways, highlighting the compound’s role in metabolic flux and metabolite levels.

Transport and Distribution

Morpholine hydrobromide is transported and distributed within cells and tissues through various mechanisms. It is inherently biodegradable and can be transported across cell membranes via passive diffusion . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of morpholine hydrobromide is primarily within the cytoplasm, where it interacts with various enzymes and proteins . Its activity and function are influenced by its localization, as it can inhibit enzymes involved in critical biochemical pathways. Additionally, morpholine hydrobromide may undergo post-translational modifications that direct it to specific compartments or organelles, further affecting its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholine, hydrobromide can be synthesized through the reaction of morpholine with hydrobromic acid. The process involves the following steps:

    Reaction: Morpholine is reacted with hydrobromic acid in a suitable solvent, typically water or an alcohol.

    Crystallization: The resulting solution is then cooled to precipitate this compound crystals.

    Purification: The crystals are filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and crystallizers are often used to streamline the process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Morpholine, hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form morpholine N-oxide.

    Reduction: It can be reduced to regenerate morpholine.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under mild to moderate conditions.

Major Products:

    Oxidation: Morpholine N-oxide.

    Reduction: Morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Morpholine, hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of corrosion inhibitors, rubber chemicals, and other industrial products.

Comparison with Similar Compounds

Morpholine, hydrobromide can be compared with other similar compounds such as:

    Morpholine hydrochloride: Similar in structure but with a chloride ion instead of bromide.

    Piperidine: Another heterocyclic amine with a similar ring structure but without the oxygen atom.

    Tetrahydrofuran: A cyclic ether with a similar ring structure but without the nitrogen atom.

Uniqueness: this compound is unique due to the presence of both nitrogen and oxygen in its ring structure, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

morpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.BrH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJOXYJFOYNQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479979
Record name Morpholine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6377-82-8
Record name Morpholine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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